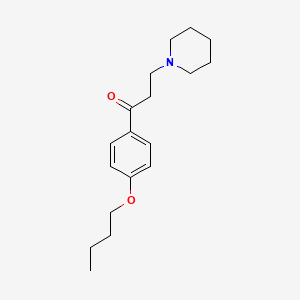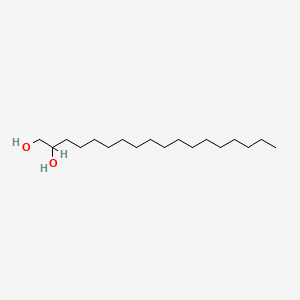
Distearoyl phosphatidic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-dioctadecanoyl-sn-glycerol-3-phosphate is a 1-acyl-2-octadecanoyl-sn-glycerol-3-phosphate in which the 1-acyl group is also octadecanoyl. It is a 1-acyl-2-octadecanoyl-sn-glycero-3-phosphate and a phosphatidic acid. It is a conjugate acid of a 1,2-dioctadecanoyl-sn-glycerol-3-phosphate(2-).
Wissenschaftliche Forschungsanwendungen
1. Structural and Configuration Analysis
Distearoyl phosphatidic acid has been used in structural and configuration analysis. For example, Baer and Maurukas (1955) employed it in the elucidation of the structure and configuration of phosphatidyl serine, a critical component of cell membranes, through diazometholysis, a unique reaction process (Baer & Maurukas, 1955).
2. Protein Interaction Studies
Kristensen et al. (1997) studied the interactions between β-lactoglobulin, a major milk protein, and various phospholipids, including distearoyl phosphatidic acid. They found that the presence of distearoyl phosphatidic acid increases the temperature at which β-lactoglobulin unfolds, indicating a potential role in protein stability (Kristensen, Nylander, Paulsson, & Carlsson, 1997).
3. Synthesis of Glycerophospholipids
Aneja, Chadha, and Davies (1970) demonstrated the use of distearoyl phosphatidic acid in the synthesis of glycerophospholipids. This synthesis method is important for understanding and replicating the structure of biological membranes (Aneja, Chadha, & Davies, 1970).
4. Study of Lipid Interactions and Membrane Properties
Monzon and Yudi (2007) analyzed the interfacial behavior of cations at a liquid-liquid interface modified with distearoyl phosphatidic acid. This study is significant for understanding the permeation properties of lipidic films, which is relevant in the context of drug delivery and membrane biology (Monzon & Yudi, 2007).
5. Mitogenic Properties in Cellular Studies
Krabak and Hui (1991) explored the mitogenic properties of phosphatidic acids, including distearoyl phosphatidic acid, in cell studies. Their research highlighted the role of these compounds in stimulating DNA synthesis and calcium mobilization, which is crucial for understanding cell signaling and growth (Krabak & Hui, 1991).
Eigenschaften
Produktname |
Distearoyl phosphatidic acid |
|---|---|
Molekularformel |
C39H77O8P |
Molekulargewicht |
705 g/mol |
IUPAC-Name |
[(2R)-2-octadecanoyloxy-3-phosphonooxypropyl] octadecanoate |
InChI |
InChI=1S/C39H77O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3,(H2,42,43,44)/t37-/m1/s1 |
InChI-Schlüssel |
YFWHNAWEOZTIPI-DIPNUNPCSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




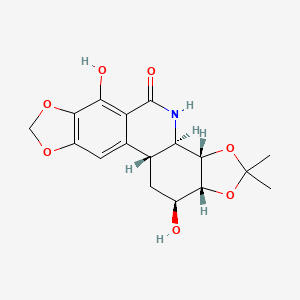

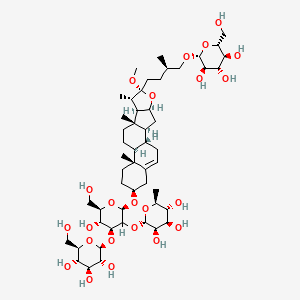
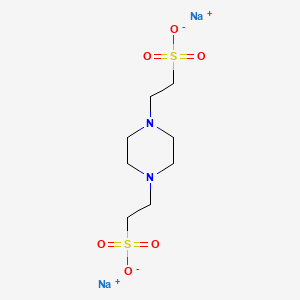

![2,8-Dimethyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1211870.png)
![2-[4-(2,2-Difluorocyclopropyl)phenoxy]-2-methylpropanoic acid](/img/structure/B1211871.png)

